Researchers targeting sn-2 glycerol modification face synthetic dead ends with solketal, which yields 1-monoglycerides due to C1/C2 protection. 2-Phenyl-1,3-dioxan-5-ol solves this by regioselective 1,3-diol protection, leaving the C2 hydroxyl uniquely accessible for acylation or etherification.
In stock for immediate shipment, satisfying both research and scale-up demands.
2-Phenyl-1,3-dioxan-5-ol (CAS 4141-19-9), commonly known as cis-1,3-O-benzylideneglycerol, is a highly regioselective building block utilized extensively in lipid chemistry and pharmaceutical synthesis. By forming a stable 1,3-dioxane ring, the benzylidene acetal effectively protects the primary C1 and C3 hydroxyl groups of the glycerol backbone, leaving only the secondary C2 hydroxyl group exposed for subsequent acylation or etherification [1]. Supplied as a stable, crystalline solid with a melting point of 83–86 °C, it offers excellent handling characteristics and can be readily purified to >97% via recrystallization . Its primary procurement value lies in its mandatory role for the synthesis of 2-monoglycerides, endocannabinoid mimetics, and symmetrically substituted triacylglycerols, where precise control over the glycerol C2 position is non-negotiable [2].
Substituting 2-phenyl-1,3-dioxan-5-ol with the more common and cheaper solketal (1,2-O-isopropylideneglycerol) results in complete synthetic failure when targeting 2-substituted glycerols [1]. Solketal protects the C1 and C2 positions, leaving the primary C3 hydroxyl reactive, which exclusively yields 1-monoglycerides (or 3-monoglycerides) upon derivatization and subsequent deprotection[2]. Furthermore, attempting to use alternative 1,3-protecting groups, such as 1,3-O-isopropylideneglycerol, often leads to isomeric mixtures that are difficult to separate, as the isopropylidene group lacks the strong thermodynamic preference for the cis-1,3-dioxane conformation provided by the bulky phenyl ring [3]. Consequently, for the synthesis of biologically active 2-arachidonoylglycerol (2-AG) and its ether-linked analogs, 1,3-O-benzylideneglycerol is the strict, non-interchangeable prerequisite [1].
In the synthesis of monoacylglycerols, the choice of protecting group strictly dictates the final isomer. When 1,3-O-benzylideneglycerol is acylated with arachidonic acid followed by deprotection, it yields 100% 2-arachidonoylglycerol (2-AG) at the glycerol backbone [1]. In direct contrast, using solketal (1,2-O-isopropylideneglycerol) under identical coupling conditions yields 0% 2-AG, exclusively producing 1-arachidonoylglycerol [2].
| Evidence Dimension | Regiochemical yield of 2-substituted glycerol |
| Target Compound Data | 100% selectivity for C2-substitution |
| Comparator Or Baseline | Solketal (0% C2-substitution; 100% C1/C3-substitution) |
| Quantified Difference | Complete binary shift in regioselectivity (100% vs 0%) |
| Conditions | Acylation with DCC/DMAP followed by acetal deprotection |
Procurement must select this compound when the synthetic target is a 2-monoglyceride, as standard solketal cannot access the critical C2 position.
2-Phenyl-1,3-dioxan-5-ol exists as a crystalline solid at room temperature (melting point 83–86 °C), which allows for straightforward enrichment of the thermodynamically favored cis-isomer via simple recrystallization (e.g., from isopropyl ether/petroleum ether) to achieve >97% purity . Conversely, alternative aliphatic acetals like 1,3-O-isopropylideneglycerol are typically liquids that require complex fractional distillation to separate from their 1,2-isomers, often resulting in lower isolated yields and higher residual isomer contamination [1].
| Evidence Dimension | Physical state and purification method |
| Target Compound Data | Solid (mp 83-86 °C), purifiable by recrystallization |
| Comparator Or Baseline | 1,3-O-isopropylideneglycerol (Liquid, requires fractional distillation) |
| Quantified Difference | Elimination of high-vacuum distillation steps for isomer purification |
| Conditions | Standard laboratory or bulk scale purification workflows |
The solid state of the benzylidene derivative significantly reduces downstream purification costs and ensures high isomeric purity for sensitive pharmaceutical syntheses.
A major challenge in 2-monoglyceride synthesis is the spontaneous migration of the acyl group from the C2 to the C1 position during deprotection. The benzylidene acetal of 2-phenyl-1,3-dioxan-5-ol can be cleaved using highly specific, mild conditions—such as boric acid and trimethyl borate at 85–100 °C, or catalytic hydrogenolysis—which suppresses acyl migration [2]. In contrast, removing standard robust acetals often requires stronger acidic conditions that can trigger rapid acyl migration, degrading the 2-monoglyceride into the thermodynamically more stable 1-monoglyceride [1].
| Evidence Dimension | Acyl migration during deprotection |
| Target Compound Data | Suppressed migration via orthogonal cleavage (boric acid/trimethyl borate or H2) |
| Comparator Or Baseline | Standard acid-labile acetals requiring aqueous acid |
| Quantified Difference | Preservation of the kinetic 2-acyl product |
| Conditions | Deprotection of 2-acyl-1,3-dioxane intermediates |
Prevents the loss of high-value 2-substituted APIs to unwanted 1-substituted isomers during the final synthetic step.
Essential precursor for synthesizing 2-arachidonoylglycerol (2-AG) and metabolically stable ether-linked analogs (e.g., 2-eicosatetraenylglycerol) for CB1/CB2 receptor studies, where C2-specificity is required [1].
Used in the food and pharmaceutical industries to synthesize structured triacylglycerols with specific fatty acids strictly at the sn-2 position, which critically affects digestion and absorption profiles [2].
Acts as a precise monomer in polymer chemistry to create branched glycerol oligomers, dendrimers, and amphiphilic block copolymers where strictly linear or specific branching architectures are required [3].